molecular formula C11H12Cl2O B6590152 1-(2,5-dichlorophenyl)-3-methylbutan-1-one CAS No. 1097825-34-7

1-(2,5-dichlorophenyl)-3-methylbutan-1-one

Cat. No.: B6590152
CAS No.: 1097825-34-7
M. Wt: 231.11 g/mol
InChI Key: QOAXUGLQUPBIQX-UHFFFAOYSA-N
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Description

1-(2,5-Dichlorophenyl)-3-methylbutan-1-one is an organic compound characterized by the presence of a dichlorophenyl group attached to a methylbutanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,5-Dichlorophenyl)-3-methylbutan-1-one can be synthesized through several methods. One common approach involves the reaction of 2,5-dichlorobenzoyl chloride with 3-methylbutan-1-ol in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, resulting in the formation of the desired ketone.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2,5-Dichlorophenyl)-3-methylbutan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed:

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-(2,5-Dichlorophenyl)-3-methylbutan-1-one has several scientific research applications:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

    Medicine: Research explores its potential as a pharmacophore in drug development.

    Industry: It is utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 1-(2,5-dichlorophenyl)-3-methylbutan-1-one involves its interaction with specific molecular targets. The dichlorophenyl group enhances its binding affinity to certain receptors or enzymes, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(2,4-Dichlorophenyl)-3-methylbutan-1-one
  • 1-(2,6-Dichlorophenyl)-3-methylbutan-1-one
  • 1-(2,5-Dichlorophenyl)-2-methylpropan-1-one

Uniqueness: 1-(2,5-Dichlorophenyl)-3-methylbutan-1-one is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and reaction profiles, making it valuable for targeted applications.

Properties

CAS No.

1097825-34-7

Molecular Formula

C11H12Cl2O

Molecular Weight

231.11 g/mol

IUPAC Name

1-(2,5-dichlorophenyl)-3-methylbutan-1-one

InChI

InChI=1S/C11H12Cl2O/c1-7(2)5-11(14)9-6-8(12)3-4-10(9)13/h3-4,6-7H,5H2,1-2H3

InChI Key

QOAXUGLQUPBIQX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)C1=C(C=CC(=C1)Cl)Cl

Purity

95

Origin of Product

United States

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